

Application Notes and Protocols for PF-05105679 in Rodent Models

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Compound of Interest

Compound Name: PF-05105679

Cat. No.: B609953

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Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.^[1] TRPM8 is a key sensor for cold temperatures and is implicated in various physiological processes, including pain perception and thermoregulation.^{[1][2]} These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of **PF-05105679** in rodent models, based on available preclinical data.

Mechanism of Action

PF-05105679 functions by blocking the TRPM8 ion channel, thereby inhibiting the signaling pathway activated by cold stimuli and TRPM8 agonists. This mechanism of action makes it a valuable tool for investigating the role of TRPM8 in cold-related pain and thermoregulation.

Data Presentation: Recommended Dosage in Rodent Models

The following tables summarize the recommended oral dosages of **PF-05105679** and other relevant TRPM8 antagonists in rats and mice for analgesia and thermoregulation studies. It is important to note that dose-response relationships can vary depending on the specific experimental conditions and the rodent strain used.

Table 1: Recommended Oral Dosages for Analgesia Studies in Rats

Compound	Dosage Range (mg/kg, p.o.)	Pain Model	Observed Effect	Reference
PF-05105679	20	Neuropathic Pain (Inferred)	Pharmacokinetic studies show good oral bioavailability at this dose. Efficacy in pain models needs further direct investigation.	--INVALID-LINK--
IGM-18	1 - 10	Neuropathic Pain (CCI)	Significant reduction in cold hyperalgesia.	[3]

Table 2: Recommended Oral Dosages for Thermoregulation Studies in Rats

Compound	Dosage Range (mg/kg, p.o.)	Observed Effect	Reference
PF-05105679	> (equivalent to 1219 nM plasma concentration)	Reduction in core body temperature.	[1]
AMG9678	10 - 100	Dose-dependent decrease in body temperature.	[4]

Table 3: Recommended Oral Dosages for Analgesia Studies in Mice

Compound	Dosage (mg/kg, p.o.)	Pain Model	Observed Effect	Reference
PBMC	10	Inflammatory & Neuropathic Pain	Attenuation of cold hypersensitivity.	[5]

Table 4: Recommended Oral Dosages for Thermoregulation Studies in Mice

Compound	Dosage (mg/kg, p.o.)	Observed Effect	Reference
AMG2850	100	Significant decrease in body temperature.	[6]

Experimental Protocols

Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Rats

This protocol describes the induction of neuropathic pain using the CCI model and subsequent assessment of the analgesic effects of **PF-05105679**.

Materials:

- Male Sprague-Dawley or Wistar rats (200-250 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments
- 4-0 silk sutures
- **PF-05105679**
- Vehicle for **PF-05105679**

- Apparatus for assessing cold allodynia (e.g., acetone spray bottle, cold plate)

Procedure:

- CCI Surgery:
 - Anesthetize the rat.
 - Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
 - Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
 - Close the incision with sutures.
 - Allow the animals to recover for 7-14 days to develop neuropathic pain symptoms.
- Drug Administration:
 - Prepare a solution of **PF-05105679** in a suitable vehicle.
 - Administer **PF-05105679** or vehicle orally (p.o.) via gavage at the desired dose.
- Assessment of Cold Allodynia:
 - Place the rat in a transparent plastic chamber with a mesh floor.
 - Allow the animal to acclimatize for at least 15 minutes.
 - Apply a drop of acetone to the plantar surface of the hind paw.
 - Observe the rat's response (e.g., paw withdrawal, flinching, licking) and record the duration or frequency of the response.
 - Perform baseline measurements before drug administration and at various time points after administration.

Thermoregulation Study in Rats

This protocol outlines the procedure for measuring the effect of **PF-05105679** on core body temperature in rats.

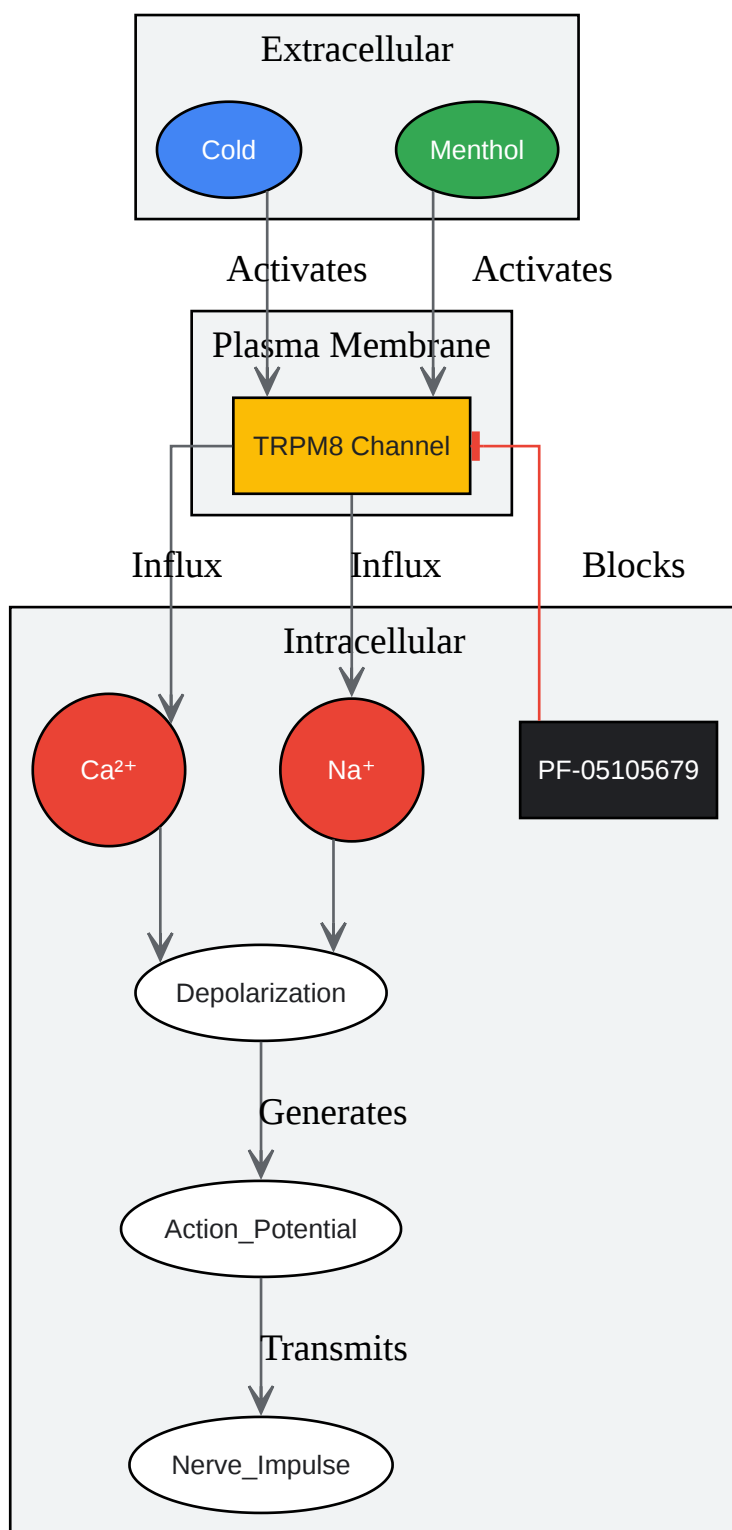
Materials:

- Male Sprague-Dawley or Wistar rats
- Rectal probe or telemetry system for temperature measurement
- **PF-05105679**
- Vehicle for **PF-05105679**

Procedure:

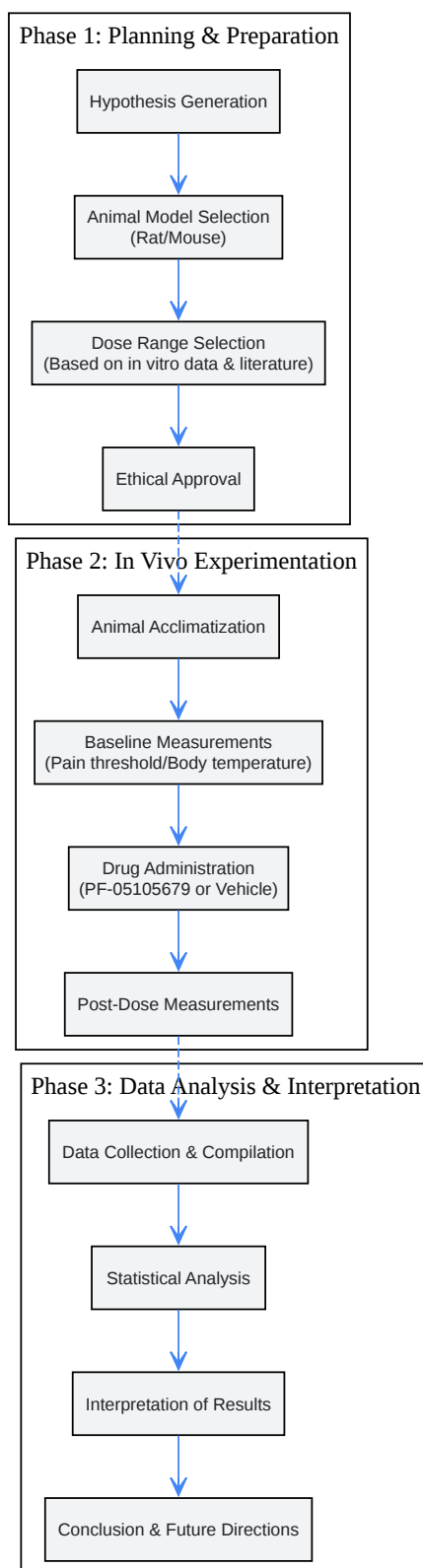
- Acclimatization:
 - House the rats individually in cages in a temperature-controlled room.
 - Allow the animals to acclimatize to the experimental conditions for at least 24 hours.
- Baseline Temperature Measurement:
 - Measure the baseline core body temperature of each rat using a rectal probe or a pre-implanted telemetry device.
- Drug Administration:
 - Administer **PF-05105679** or vehicle orally (p.o.) via gavage.
- Post-Dose Temperature Measurement:
 - Measure the core body temperature at regular intervals (e.g., every 30 minutes) for several hours after drug administration.

Mandatory Visualizations



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Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by **PF-05105679**.



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Caption: General experimental workflow for preclinical evaluation of **PF-05105679** in rodent models.

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